

A Technical Guide to Levomefolate-13C5 (calcium) Standard: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Levomefolate-13C5 (calcium)

Cat. No.: B15144072

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties and characterization of the **Levomefolate-13C5 (calcium)** standard. This isotopically labeled compound is a critical tool for researchers and analytical scientists, particularly in the field of drug development and clinical diagnostics, where it serves as an internal standard for the accurate quantification of levomefolate.

Physicochemical Properties

Levomefolate-13C5 (calcium) is the calcium salt of L-5-methyltetrahydrofolic acid, enriched with five carbon-13 isotopes in the glutamic acid moiety. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data for the unlabeled levomefolate calcium is readily available, specific experimental data for the 13C5-labeled variant, such as melting point and solubility, are not extensively published in peer-reviewed literature and are primarily available from vendors.

Property	Value	Source
Chemical Name	N-[4-[[[(6S)-2-Amino-3,4,5,6,7,8-hexahydro-5-methyl-4-oxo-6-pteridiny]]methyl]amino]benzoyl]-L-glutamic-13C5 Acid Calcium Salt	[1][2]
Synonyms	LMCA-13C5, Bodyfolin-13C5, Nutrifolin-13C5	[1][2]
Molecular Formula	C ₁₅ ¹³ C ₅ H ₂₃ CaN ₇ O ₆	[3][4]
Molecular Weight	504.50 g/mol	[3][4]
Appearance	Off-White to Yellow Solid	[5]
Melting Point	>300 °C (decomposes) (for unlabeled levomefolate calcium)	[5][6]
Solubility	Slightly soluble in aqueous acids (for unlabeled levomefolate calcium)	[7]
Storage Conditions	2-8°C, protected from light and moisture	[2]

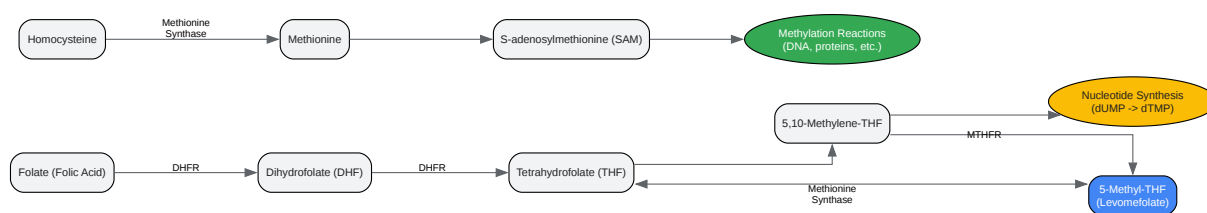
Biological Role and Significance as a Standard

Levomefolate, the biologically active form of folate (Vitamin B9), plays a crucial role in one-carbon metabolism. It is a key cofactor in the synthesis of nucleotides and the remethylation of homocysteine to methionine. The accurate measurement of levomefolate levels in biological matrices is essential for diagnosing folate deficiencies and for therapeutic drug monitoring.

Levomefolate-13C5 (calcium) serves as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Its utility stems from its chemical and physical properties being nearly identical to the endogenous

analyte, while its increased mass allows for its distinction and separate quantification. This ensures high accuracy and precision in clinical and research settings.

The following diagram illustrates the role of levomefolate in the one-carbon metabolism pathway.



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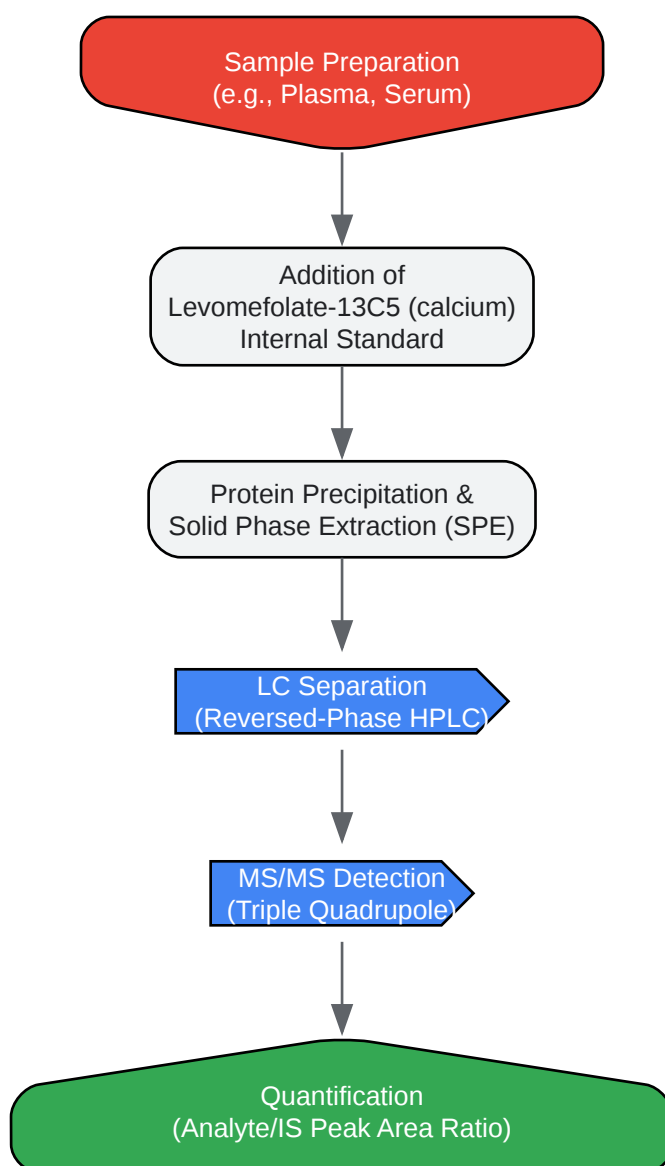
Diagram 1: Simplified diagram of the one-carbon metabolism pathway highlighting the central role of Levomefolate (5-Methyl-THF).

Characterization Methods

The comprehensive characterization of **Levomefolate-13C5 (calcium)** as a reference standard involves a suite of analytical techniques to confirm its identity, purity, and stability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary technique for the application of **Levomefolate-13C5 (calcium)** as an internal standard. A general workflow for the quantitative analysis of levomefolate in a biological matrix using this standard is outlined below.



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Diagram 2: General experimental workflow for the quantification of levomefolate using **Levomefolate-13C5 (calcium)** as an internal standard.

Experimental Protocol: Quantitative Analysis of Levomefolate in Human Serum

This protocol is a representative method compiled from published literature and should be optimized and validated for specific laboratory conditions.[8][9]

- Sample Preparation:

- To 100 μ L of serum, add an appropriate amount of **Levomefolate-13C5 (calcium)** internal standard solution.
- Add a reducing agent (e.g., ascorbic acid) to prevent oxidation of folates.
- Precipitate proteins by adding an organic solvent (e.g., acetonitrile).
- Vortex and centrifuge to pellet the precipitated proteins.
- The supernatant can be directly injected or further purified by solid-phase extraction (SPE).
- Liquid Chromatography (LC) Conditions:
 - Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 μ m) is commonly used.
 - Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).
 - Mobile Phase B: Acetonitrile or methanol with the same modifier.
 - Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a re-equilibration step.
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Column Temperature: 30-40 $^{\circ}$ C.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Example):
 - Levomefolate (Analyte): Q1 (Precursor Ion) m/z -> Q3 (Product Ion) m/z
 - Levomefolate-13C5 (Internal Standard): Q1 (Precursor Ion) m/z -> Q3 (Product Ion) m/z (with a +5 Da shift from the analyte).

- Instrument parameters such as cone voltage, collision energy, and source temperature must be optimized for the specific instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and the position of the isotopic labels in **Levomefolate-13C5 (calcium)**. While a specific spectrum for the 13C5 variant is not publicly available, the expected 1H NMR would be similar to that of unlabeled levomefolate, with potential complexities in the glutamate region due to 13C-1H coupling. 13C NMR would definitively show the enrichment at the five specified carbon atoms of the glutamate moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule and to confirm the overall structure. The spectrum of **Levomefolate-13C5 (calcium)** is expected to be very similar to that of its unlabeled counterpart, with potential subtle shifts in vibrational frequencies of bonds involving the 13C atoms.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of the compound. For unlabeled levomefolate calcium, TGA shows decomposition above 300 °C.[5][6] DSC analysis indicates a single endothermic peak corresponding to this decomposition.[6] Similar thermal behavior would be expected for the 13C5-labeled standard.

Conclusion

Levomefolate-13C5 (calcium) is an indispensable tool for the accurate and precise quantification of levomefolate in various matrices. Its physicochemical properties are closely aligned with the native compound, with the key difference being its mass, which is fundamental to its application as an internal standard in mass spectrometry. The characterization of this standard relies on a combination of chromatographic, spectroscopic, and thermal analysis techniques to ensure its identity, purity, and suitability for its intended use in high-stakes analytical applications. This guide provides a foundational understanding for researchers and professionals working with this important analytical standard.

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- To cite this document: BenchChem. [A Technical Guide to Levomefolate-13C5 (calcium) Standard: Physicochemical Properties and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15144072#physicochemical-properties-and-characterization-of-levomefolate-13c5-calcium-standard>]

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